

Application Notes and Protocols: Dibasic Lead Stearate in Wire and Cable Insulation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibasic lead stearate*

Cat. No.: *B213079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **dibasic lead stearate** (DBLS) as a heat stabilizer in polyvinyl chloride (PVC) insulation for wire and cable applications. Detailed experimental protocols for evaluating the performance of DBLS-stabilized PVC compounds are also presented.

Introduction

Dibasic lead stearate (DBLS) is a highly effective heat stabilizer and lubricant for PVC.^[1] Its primary function in wire and cable insulation is to prevent the thermal degradation of PVC during high-temperature processing and to enhance the service life of the final product by improving its resistance to heat aging. DBLS offers an excellent balance of thermal stability, electrical insulation properties, and water resistance, making it a widely used component in PVC formulations for this demanding application.^[1]

DBLS is a white, fine powder and is typically used in conjunction with other lead-based stabilizers, such as tribasic lead sulfate (TBLS) and lead stearate (LS), to achieve a synergistic effect and a comprehensive balance of properties.^{[1][2]}

Mechanism of Thermal Stabilization

The thermal degradation of PVC proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) gas. This process is autocatalytic, meaning the released HCl

accelerates further degradation. DBLS acts as a primary stabilizer by scavenging the evolved HCl, thereby neutralizing its catalytic effect. The reaction of **dibasic lead stearate** with HCl results in the formation of lead chloride ($PbCl_2$), a stable and non-hygroscopic salt that does not adversely affect the electrical properties of the insulation.[3]

[Click to download full resolution via product page](#)

Figure 1: PVC thermal degradation and stabilization by DBLS.

Typical Formulations

The concentration of **dibasic lead stearate** in PVC wire and cable insulation compounds can vary depending on the specific performance requirements, processing conditions, and the presence of other additives. The following table provides typical formulation ranges in parts per hundred of resin (phr).

Component	Function	Typical Range (phr)
PVC Resin (K-value 67-70)	Base Polymer	100
Plasticizer (e.g., DOP, DINP)	Flexibility	40 - 60
Dibasic Lead Stearate (DBLS)	Heat Stabilizer	2 - 5
Tribasic Lead Sulfate (TBLS)	Heat Stabilizer	2 - 5
Filler (e.g., Calcium Carbonate)	Cost Reduction, Property Enhancement	10 - 40
Lubricant (e.g., Stearic Acid)	Processing Aid	0.2 - 1.0
Antioxidant	Long-term Stability	0.1 - 0.5

Performance Data

The addition of **dibasic lead stearate** significantly improves the thermal stability and electrical and mechanical properties of PVC insulation. The following tables summarize typical performance data.

Heat Stability

DBLS Concentration (phr)	Heat Stability at 180°C (Congo Red Test, minutes)
0	< 10
2	45 - 60
4	75 - 90
6	> 100

Electrical Properties

Property	Test Method	Typical Value for DBLS-Stabilized PVC
Volume Resistivity	ASTM D257	$> 1 \times 10^{14} \Omega \cdot \text{cm}$ at 23°C
Dielectric Strength	ASTM D149	> 15 kV/mm

Mechanical Properties

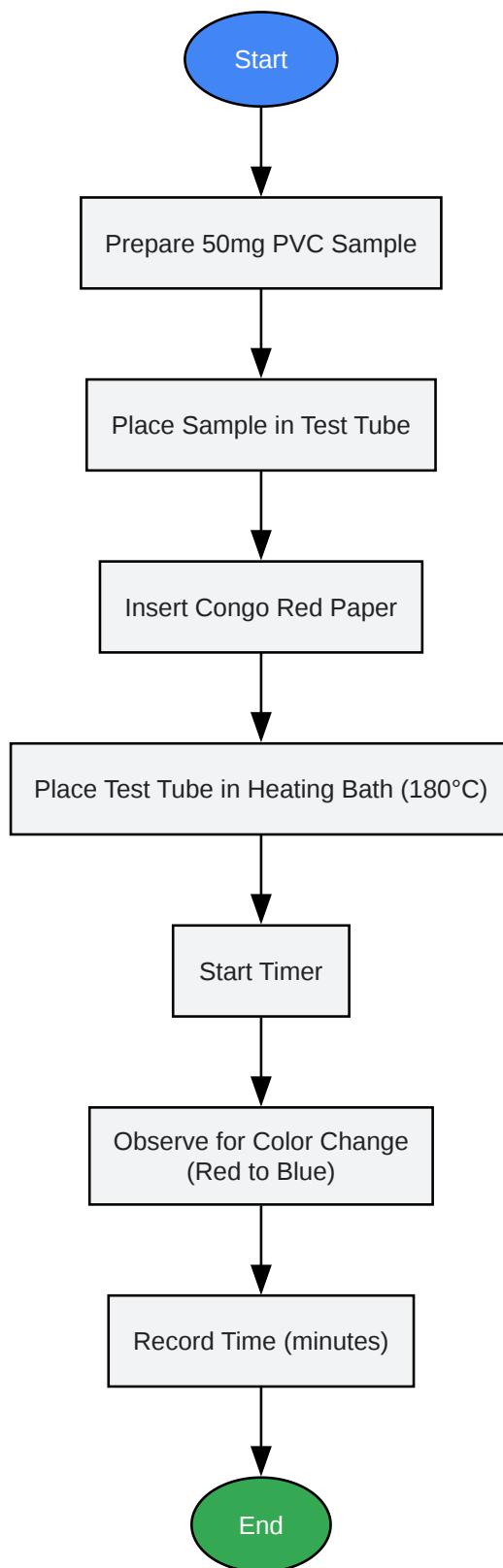
Property	Test Method	Typical Value for DBLS-Stabilized PVC
Tensile Strength	ASTM D638	15 - 25 MPa
Elongation at Break	ASTM D638	200 - 350 %

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of **dibasic lead stearate** in PVC wire and cable insulation.

Heat Stability Test (Congo Red Method)

Objective: To determine the time to thermal degradation of a PVC compound at a specified temperature.


Apparatus:

- Heating bath (oil or aluminum block) capable of maintaining a temperature of $180 \pm 1^\circ\text{C}$.
- Test tubes.
- Congo Red indicator paper.
- Timer.

Procedure:

- Prepare a 50 mg sample of the PVC compound.

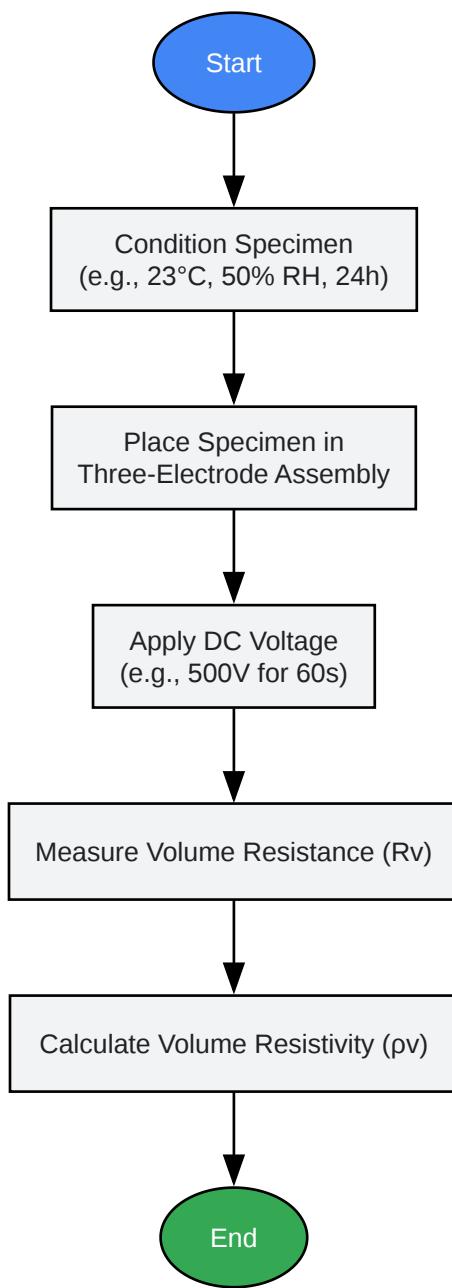
- Place the sample at the bottom of a clean, dry test tube.
- Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the sample.
The lower end of the paper should be approximately 25 mm above the sample.
- Place the test tube in the heating bath maintained at 180°C.
- Start the timer immediately.
- Observe the Congo Red paper for a color change from red to blue.
- Record the time, in minutes, at which the first sign of a blue color appears. This is the heat stability time.

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for the Congo Red heat stability test.

Volume Resistivity Test

Objective: To measure the volume resistivity of the PVC insulation, which is a key indicator of its electrical insulating properties.


Standard: ASTM D257

Apparatus:

- A megohmmeter or a high-resistance measurement system.
- A three-electrode assembly (guarded electrode).
- A temperature and humidity-controlled chamber.
- Specimen of the PVC insulation (typically a flat sheet or a section of the cable insulation).

Procedure:

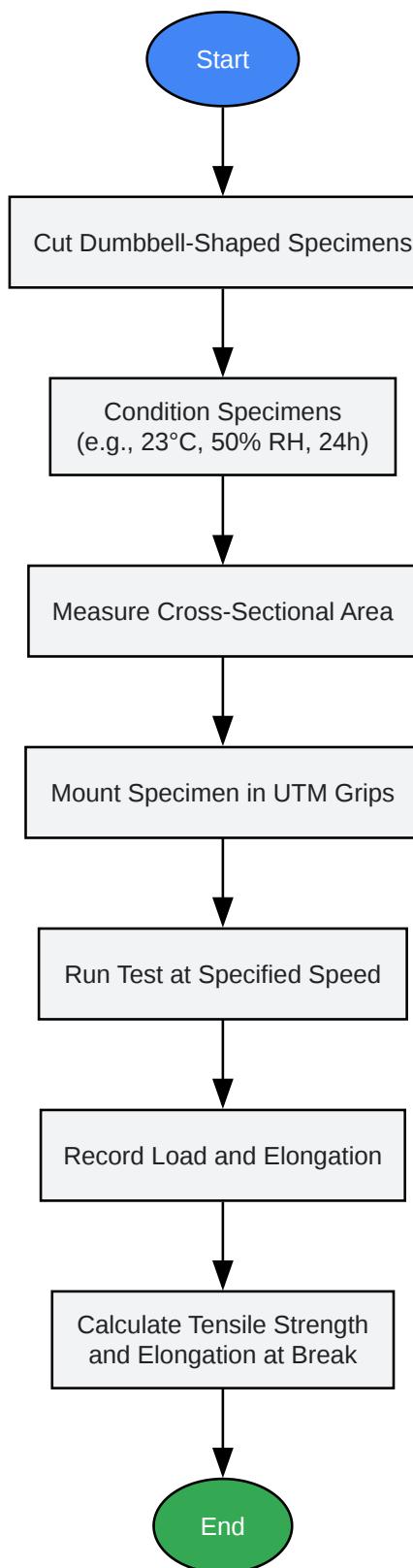
- Condition the specimen in the controlled chamber at the desired temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
- Place the specimen in the three-electrode assembly.
- Apply a specified DC voltage (e.g., 500 V) across the electrodes for a specified time (e.g., 60 seconds).
- Measure the resistance using the megohmmeter.
- Calculate the volume resistivity (ρ_v) using the following formula: $\rho_v = (A/t) * R_v$ Where:
 - ρ_v is the volume resistivity ($\Omega \cdot \text{cm}$)
 - A is the effective area of the guarded electrode (cm^2)
 - t is the average thickness of the specimen (cm)
 - R_v is the measured volume resistance (Ω)

[Click to download full resolution via product page](#)

Figure 3: Experimental workflow for the volume resistivity test.

Tensile Properties Test

Objective: To determine the tensile strength and elongation at break of the PVC insulation, which are critical mechanical properties.


Standard: ASTM D638

Apparatus:

- Universal Testing Machine (UTM) with a suitable load cell.
- Grips for holding the specimen.
- Extensometer (optional, for precise strain measurement).
- Die for cutting dumbbell-shaped specimens.

Procedure:

- Cut dumbbell-shaped specimens from the PVC insulation sheet or the cable insulation itself, following the dimensions specified in ASTM D638.
- Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 24 hours.
- Measure the cross-sectional area of the narrow section of the specimen.
- Mount the specimen in the grips of the UTM.
- Set the crosshead speed as specified in the standard for the material being tested.
- Start the test and record the load and elongation until the specimen breaks.
- Calculate the tensile strength by dividing the maximum load by the original cross-sectional area.
- Calculate the elongation at break as the percentage increase in length from the original gauge length.

[Click to download full resolution via product page](#)

Figure 4: Experimental workflow for the tensile properties test.

Safety Considerations

Dibasic lead stearate is a lead compound and should be handled with appropriate safety precautions. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. The use of personal protective equipment (PPE), such as gloves, safety glasses, and respiratory protection, is recommended to avoid inhalation and skin contact. Work should be conducted in a well-ventilated area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibasic Lead Stearate (DBLS) | PVC Heat Stabilizer [benchchem.com]
- 2. plastemart.com [plastemart.com]
- 3. PVC stabilizer to retain vol resistivity | Goldstab Organics [goldstab.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Dibasic Lead Stearate in Wire and Cable Insulation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b213079#dibasic-lead-stearate-applications-in-wire-and-cable-insulation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com